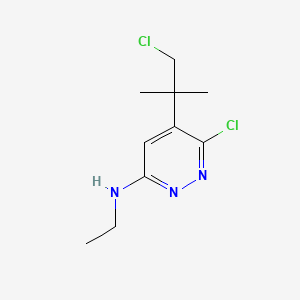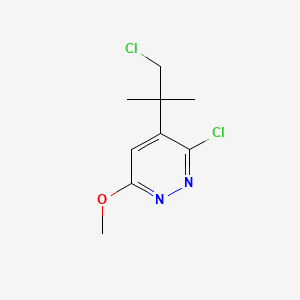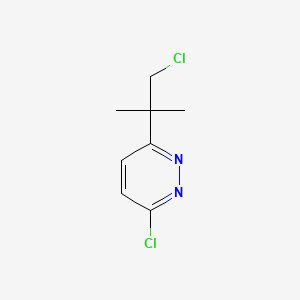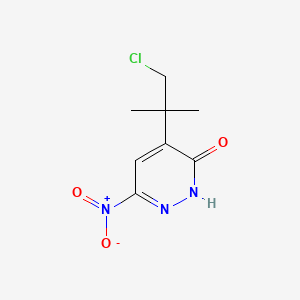
3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro-
描述
3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro- is a chemical compound that belongs to the pyridazinone family. Pyridazinones are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2-chloro-1,1-dimethylethyl group at the 4-position and a nitro group at the 6-position of the pyridazinone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridazinone core, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of Substituents: The 2-chloro-1,1-dimethylethyl group can be introduced via alkylation reactions using suitable alkylating agents. The nitro group is typically introduced through nitration reactions using nitric acid or other nitrating agents.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
科学研究应用
3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 3(2H)-Pyridazinone, 4-(tert-butyl)-6-nitro-
- 3(2H)-Pyridazinone, 4-(2-chloroethyl)-6-nitro-
- 3(2H)-Pyridazinone, 4-(2-bromo-1,1-dimethylethyl)-6-nitro-
Uniqueness
3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro- is unique due to the specific combination of substituents on the pyridazinone ring, which imparts distinct chemical and biological properties. The presence of the 2-chloro-1,1-dimethylethyl group and the nitro group at specific positions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
5-(1-chloro-2-methylpropan-2-yl)-3-nitro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3/c1-8(2,4-9)5-3-6(12(14)15)10-11-7(5)13/h3H,4H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQQVMYJYOUHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=CC(=NNC1=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154354 | |
| Record name | 3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124420-56-0 | |
| Record name | 3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124420560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 4-(2-chloro-1,1-dimethylethyl)-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3346740.png)
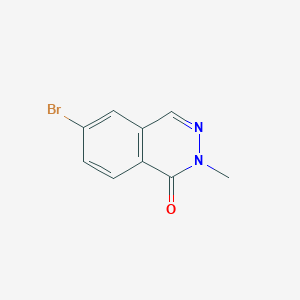
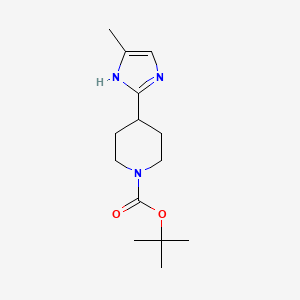


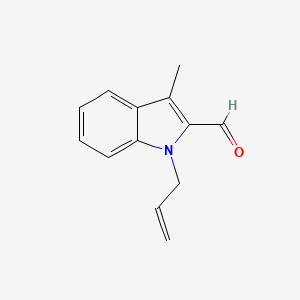
![3-chloro-5H-chromeno[4,3-c]pyridazine](/img/structure/B3346781.png)

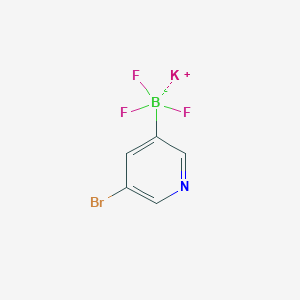
![3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl-](/img/structure/B3346791.png)
